1,3-bis(2-hydroxyethylamino)propan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(2-hydroxyethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O3/c10-3-1-8-5-7(12)6-9-2-4-11/h7-12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNLINDNKXJLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCC(CNCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195398 | |
| Record name | 2-Propanol, 1,3-bis((2-hydroxyethyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42711-84-2 | |
| Record name | 2-Propanol, 1,3-bis((2-hydroxyethyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042711842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1,3-bis((2-hydroxyethyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathway Elucidation
Established Synthetic Routes for 1,3-bis(2-hydroxyethylamino)propan-2-ol
The principal synthetic strategy for this compound involves the reaction of a suitable three-carbon electrophilic precursor with diethanolamine (B148213).
A common and efficient method for the synthesis of amino alcohols is the nucleophilic ring-opening of epoxides. mdpi.comresearchgate.net In the context of this compound, a key intermediate is a glycidyl (B131873) ether or a related epoxy compound derived from a precursor like epichlorohydrin (B41342). The epoxide ring is highly strained and susceptible to attack by nucleophiles such as amines. scite.ai
The synthesis can be envisioned as a two-step process. First, one molecule of diethanolamine reacts with epichlorohydrin to form an intermediate, 1-chloro-3-(bis(2-hydroxyethyl)amino)propan-2-ol. This intermediate, under basic conditions, can then undergo intramolecular cyclization to form a glycidyl amine epoxide. The subsequent step involves the nucleophilic attack of a second molecule of diethanolamine on this epoxide intermediate. The amine attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of the final product, this compound. This type of reaction is a well-established method for creating disubstituted 2-propanol derivatives. uni.edu
Various catalytic systems can be employed to enhance the efficiency and selectivity of the amination process. While the reaction can proceed without a catalyst, particularly at elevated temperatures, catalysts can offer milder reaction conditions and improved yields. rsc.org
Base Catalysis: The reaction is often carried out in the presence of a base, such as sodium hydroxide. core.ac.uk The base plays a dual role: it can facilitate the deprotonation of the amine, increasing its nucleophilicity, and it promotes the in-situ formation of the epoxide intermediate from the chlorohydrin precursor. researchgate.net
Enzyme Catalysis: Lipases have been shown to be effective catalysts for the ring-opening of epoxides with amines. mdpi.com For instance, Lipozyme TL IM has been used to catalyze the reaction between epichlorohydrin and aniline, achieving high yields in polar solvents like methanol. mdpi.com This biocatalytic approach offers the advantages of mild reaction conditions and high selectivity.
Metal-Based Catalysts: Metallodendrimers, particularly those containing Ni+2, have demonstrated high catalytic activity in the synthesis of β-amino alcohols from epichlorohydrin and aromatic amines under solvent-free conditions. rsc.org
The choice of catalyst can significantly impact the reaction rate and the formation of side products.
The most common precursors for the synthesis of this compound are epichlorohydrin and diethanolamine. lookchem.comcolab.wsacs.org
The stoichiometry of the reactants is a critical factor in determining the final product distribution. To synthesize the target molecule, a molar ratio of at least 2:1 of diethanolamine to epichlorohydrin is theoretically required. However, in practice, the molar ratio is often optimized to maximize the yield of the desired product and minimize the formation of byproducts. For instance, in the reaction of epichlorohydrin with amines, adjusting the molar ratio can significantly influence the reaction efficiency. mdpi.com An excess of the amine is often used to drive the reaction to completion and to reduce the likelihood of side reactions involving the epoxide intermediate. For the reaction of epichlorohydrin with ammonia (B1221849), a large excess of ammonia (15 to 24 moles per mole of epichlorohydrin) is used to favor the formation of the desired diaminopropanol. google.com
| Reactant | Role | Typical Molar Ratio (relative to Epichlorohydrin) |
| Epichlorohydrin | Electrophilic 3-carbon precursor | 1 |
| Diethanolamine | Nucleophile | 2 to excess |
| Base (e.g., NaOH) | Catalyst and HCl scavenger | Catalytic to stoichiometric |
Table 1: Key Reactants and Stoichiometric Considerations
Mechanistic Investigations of Compound Formation
Understanding the reaction mechanism is essential for optimizing the synthesis and controlling the outcome.
The formation of this compound from epichlorohydrin and diethanolamine is proposed to proceed through the following steps:
Nucleophilic Attack on Epichlorohydrin: The first step involves the nucleophilic attack of the secondary amine of diethanolamine on the terminal carbon of epichlorohydrin. This is a standard SN2 reaction, where the amine displaces the chloride ion. However, a more likely pathway is the attack on the less sterically hindered primary carbon of the epoxide ring, which is activated by the electron-withdrawing chloromethyl group. This ring-opening reaction forms a chlorohydrin intermediate: 1-chloro-3-(bis(2-hydroxyethyl)amino)propan-2-ol . uni.edu
In-situ Epoxide Formation: In the presence of a base, the chlorohydrin intermediate undergoes an intramolecular cyclization. The hydroxyl group is deprotonated by the base, and the resulting alkoxide ion attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new epoxide ring. The intermediate formed is (bis(2-hydroxyethyl)amino)methyloxirane . uni.edu
Second Nucleophilic Attack: A second molecule of diethanolamine then acts as a nucleophile, attacking one of the carbon atoms of the newly formed epoxide ring. This attack follows the principles of epoxide ring-opening, typically occurring at the less substituted carbon atom, leading to the formation of the final product, This compound .
The yield and selectivity of the synthesis are highly dependent on the reaction conditions.
Temperature: Temperature plays a crucial role. Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. For instance, in the reaction of epichlorohydrin with polyaminoamides, temperatures are controlled between 25-40°C to prevent side reactions like the formation of 1,3-dichloro-2-propanol. google.com The hydrolysis of epichlorohydrin is also temperature-dependent. researchgate.net
Solvent: The choice of solvent can influence the reaction rate and the solubility of the reactants and products. Polar protic solvents like water or alcohols can facilitate the reaction by stabilizing charged intermediates. uni.edu In some cases, solvent-free conditions have been shown to be effective, particularly with certain catalysts. rsc.org
pH/Base Concentration: The basicity of the reaction medium is critical for the in-situ formation of the epoxide intermediate. core.ac.uk However, excessively high concentrations of base can promote the hydrolysis of epichlorohydrin to glycerol (B35011) and other byproducts. polimi.it
Reactant Concentration and Addition Rate: The concentration of reactants and the rate of addition of epichlorohydrin can affect the product distribution. A slow, controlled addition of epichlorohydrin to an excess of the amine can help to minimize the formation of oligomeric byproducts.
| Parameter | Effect on Reaction | Typical Conditions |
| Temperature | Higher temperature increases rate but may decrease selectivity. | 25 - 70 °C google.com |
| Solvent | Polar solvents can facilitate the reaction. | Water, Methanol mdpi.comuni.edu |
| pH | Basic conditions are necessary for epoxide formation. | pH > 7 |
| Reactant Ratio | Excess amine favors the desired product. | >2:1 amine:epichlorohydrin |
Table 2: Influence of Reaction Conditions
Derivatization Strategies for Analogous Structures
The core structure of this compound, characterized by a central propan-2-ol backbone with secondary amino-ethanol side chains, offers multiple reactive sites for chemical modification. These sites, primarily the secondary amine and hydroxyl groups, allow for a variety of derivatization strategies to produce analogous structures with tailored properties. Key strategies include the formation of Schiff bases through condensation reactions and the N-alkylation or N-arylation of the amino groups, as well as modifications to the hydroxyl groups.
One prominent derivatization pathway involves the reaction of the precursor 1,3-diaminopropan-2-ol with various aldehydes and ketones to form Schiff base derivatives. This condensation reaction typically targets the primary amino groups of the diamine precursor to form imine linkages. For instance, the condensation of 1,3-diaminopropan-2-ol with substituted benzaldehydes is a common method to synthesize bis-Schiff base ligands. researchgate.net These reactions are often carried out in an alcohol solvent, such as methanol, and can proceed to yield crystalline products. researchgate.netnih.gov The resulting N,N'-bis(benzylidene)amino-propan-2-ol analogues can be further modified on the aromatic rings to modulate their electronic and steric properties.
Another significant derivatization approach is the N-substitution of the diamine backbone. This can be achieved through various methods, including the reaction with epoxides followed by ring-opening, or direct alkylation. For example, N-substituted 1,3-diamino-2-propanols can be synthesized by reacting an amine with an epihalohydrin, followed by reaction with a second amine. uni.edu This multi-step process allows for the introduction of different substituents on the nitrogen atoms.
Furthermore, derivatization can be directed at the hydroxyl groups of the this compound core. A key example is the synthesis of benzimidazole (B57391) derivatives, where the diethanolamine moieties are crucial. In the synthesis of bendamustine-related compounds, the precursor 4-(1-methyl-5-amino-1H-benzimidazol-2-yl)-butanoic acid alkyl ester is reacted with 2-haloethanol or ethylene (B1197577) oxide to introduce the bis(2-hydroxyethyl)amino group. chemicalbook.comgoogle.com The resulting hydroxyl groups can then be subsequently chlorinated, for instance with thionyl chloride, to yield bis(2-chloroethyl)amino derivatives, which are important pharmacophores. google.com
These derivatization strategies highlight the versatility of the this compound scaffold and its precursors in generating a diverse library of analogous structures with potential applications in coordination chemistry and medicinal chemistry.
Interactive Data Table: Derivatization of Propan-2-ol Analogs
| Starting Material | Reagent(s) | Reaction Conditions | Product (Analogous Structure) | Yield | Reference |
| 1,3-diaminopropan-2-ol | 3-bromobenzaldehyde | Methanol | 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol | Acceptable | researchgate.net |
| 1,3-diaminopropan-2-ol | Benzaldehyde | Diethyl ether, slow evaporation | 1,3-bis[(E)-benzylideneamino]propan-2-ol | 40% | nih.gov |
| 1,3-diaminopropan-2-ol | 5-methyl-1H-imidazole-4-carbaldehyde | Methanol | 1,3-bis-((5-methyl-1H-imidazol-4-yl)methyleneamino)propan-2-ol | Not specified | researchgate.net |
| p-toluidine-epichlorohydrin addition compound | Piperidine | 1,2,4-trichlorobenzene, 200°C, 4 hours | 1-(p-toluidino)-3-piperidino-2-propanol | Not specified | uni.edu |
| p-toluidine-epichlorohydrin addition compound | Pyrrolidine | 1,2,4-trichlorobenzene, 200°C, 4 hours | 1-(p-toluidino)-3-pyrrolidino-2-propanol | Not specified | uni.edu |
| p-toluidine-epichlorohydrin addition compound | Morpholine | 1,2,4-trichlorobenzene, 200°C, 4 hours | 1-(p-toluidino)-3-morpholino-2-propanol | Not specified | uni.edu |
| 5-amino-1-methyl-1H-2-benzimidazole butyric acid ethyl ester | Ethylene oxide, glacial acetic acid | Water, cool to -5°C, then react | 5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester | 78.5% | chemicalbook.com |
| 4-(1-methyl-5-amino-1H-benzimidazol-2-yl)-butanoic acid alkyl ester | 2-haloethanol | Aqueous acetic acid/acetate buffer system | 4-{5-[bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}-butanoic acid alkyl ester | ~50% | google.com |
| 4-/T-Methyl-5-bis-(2-hydroxyäthyl)-amino-benzimidazolyl—buttersäureäthylester | Thionyl chloride | Chloroform, 0 to +5°C | 4-[1-Methyl-5-bis(2-chloroethyl)amino-benzimidazolyl-2]butyric acid ethyl ester | Not specified | google.com |
Ligand Design Principles of this compound
This compound is a multidentate ligand, meaning it can bind to a central metal ion through multiple points of attachment simultaneously. This capability is due to the presence of several donor atoms: two secondary amine nitrogen atoms and three hydroxyl oxygen atoms. This N,O-bearing environment is the primary coordination site for metal ions.
The arrangement of these donor atoms allows the ligand to form chelate rings with the metal ion, a process that significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands. The two amino groups and the central hydroxyl group can create a stable six-membered chelate ring around a metal center. Furthermore, the hydroxyl groups on the ethyl "arms" can also participate in coordination, potentially leading to the formation of additional five-membered rings. In various related Schiff base complexes, which utilize the 1,3-diaminopropan-2-ol backbone, the deprotonated central hydroxyl group often acts as a bridging atom between two metal centers, facilitating the formation of dinuclear or polynuclear complexes. researchgate.netnih.gov
The aliphatic carbon chain of this compound provides significant conformational flexibility. This allows the ligand to adapt its spatial arrangement to accommodate the preferred coordination geometry of different metal ions. However, this flexibility is also subject to steric constraints.
When the ligand chelates a metal ion, the formation of the six-membered ring involving the two nitrogen atoms and the central propan-2-ol backbone often results in a non-planar configuration. This forced non-planar structure can introduce internal strain, which may influence the stability of the complex. For instance, while the formation of multiple chelate rings generally increases thermodynamic stability, the strain from a non-planar structure can partially offset this effect, making the metal ion more weakly held than in a perfectly planar configuration. In some complexes derived from the 1,3-diaminopropan-2-ol framework, the central alcohol's OH group may not be involved in coordination, demonstrating the ligand's versatile binding modes. researchgate.net
Formation of Metal Complexes with Transition Metals
The rich array of donor atoms makes this compound and its derivatives effective ligands for a range of transition metals. Research has particularly focused on its complexes with copper(II), nickel(II), and iron(II/III).
Copper(II) ions readily form strongly chelated, highly colored complexes with this compound. The stability of these complexes is influenced by factors such as the basicity of the ligand's amine groups and the steric strain within the chelate rings. The interaction typically involves the two secondary amine nitrogens and the central hydroxyl oxygen, creating a stable coordination environment.
In complexes formed with Schiff base derivatives of the 1,3-diaminopropan-2-ol backbone, the copper(II) centers can exhibit various coordination geometries, including square-planar and distorted square-pyramidal. nih.gov The deprotonated central alkoxo oxygen frequently serves as a bridge, leading to the formation of dimeric or even hexanuclear copper(II) structures. researchgate.netnih.gov These complex structures are often held together by bridging oxygen atoms from the ligand, forming characteristic diamond-shaped (Cu-O)₂ four-membered cores in dimeric species. researchgate.net
| Metal Ion | Complex Type | Key Structural Features | Research Findings |
| Copper(II) | Mononuclear, Dinuclear, Polynuclear | Distorted square-pyramidal or square-planar geometry. nih.gov | Forms strongly chelated, colored complexes. |
| Central alkoxo group often acts as a bridge. researchgate.netnih.gov | Stability is influenced by chelate ring strain. | ||
| Formation of (Cu-O)₂ diamond cores in dimers. researchgate.net | Can form high-nuclearity open-cubane structures. nih.gov |
Nickel(II) also forms stable complexes with ligands based on the 1,3-diaminopropan-2-ol framework. In a study of a mononuclear nickel(II) complex with a Schiff base derivative, 1,3-bis(3,5-di-tert-butylsalicylideneamino)propan-2-ol, the nickel ion was found to be in a square planar coordination environment. researchgate.net The coordination was achieved through the two imine nitrogen atoms and the two phenolate oxygen atoms of the Schiff base. Notably, in this specific structure, the central alcohol OH group of the propanol (B110389) backbone was not involved in coordination with the nickel(II) center. researchgate.net This highlights the conformational adaptability of the ligand, which can present different sets of donor atoms depending on the specific reaction conditions and peripheral substituents.
| Metal Ion | Complex Type | Key Structural Features | Research Findings |
| Nickel(II) | Mononuclear | Square planar geometry observed in a derivative complex. researchgate.net | The central hydroxyl group is not always involved in coordination. researchgate.net |
| Coordination via imine nitrogens and phenolate oxygens. researchgate.net | Forms stable, air-stable complexes. nih.govsemanticscholar.org |
The coordination of iron(II) and iron(III) with this compound and its close derivatives is of interest, particularly in the context of developing stable aqueous redox systems. Three- and four-coordinate iron complexes typically exhibit a high-spin electronic configuration. nih.gov An organometallic complex using a structurally related sulfonated ligand, 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO), has been successfully used to chelate iron. This Fe(DIPSO) complex serves as a negative active species in all-iron aqueous redox flow batteries. researchgate.net The coordination of the iron ion by the ligand helps to prevent its dissociation and subsequent reduction to metallic iron during electrochemical cycling, thereby enhancing the stability of the system. researchgate.net This demonstrates the ligand's ability to form robust complexes with iron, stabilizing its oxidation states in aqueous solutions.
| Metal Ion | Complex Type | Key Structural Features | Research Findings |
| Iron(II/III) | Organometallic Complex | High-spin electronic configuration is common. nih.gov | Forms stable complexes with related sulfonated ligands (DIPSO). researchgate.net |
| Used to stabilize Fe(II)/Fe(III) redox couple in aqueous solutions. researchgate.net | |||
| Enhances cycling stability in redox flow battery applications. researchgate.net |
An examination of the coordination chemistry of this compound reveals its role as a capable chelating agent, particularly with transition metal ions. This article delves into the specific aspects of its metal complexation, structural features of the resulting chelates, and the thermodynamic stability of these compounds.
Polymer Science Applications and Reaction Engineering
Catalytic Role in Polymerization Reactions
Tertiary amines are widely recognized for their catalytic activity in the formation of polyurethanes, primarily by accelerating the reactions between isocyanates and hydroxyl compounds (gelling reaction) and between isocyanates and water (blowing reaction). 1,3-bis(2-hydroxyethylamino)propan-2-ol, possessing a tertiary amine group, is expected to exhibit such catalytic behavior.
Mechanism of Catalysis in Polyurethane Foam Synthesis
While specific research detailing the catalytic mechanism of this compound in polyurethane foam synthesis is not extensively documented in publicly available literature, the general mechanisms for tertiary amine catalysis provide a foundational understanding. Two primary mechanisms are widely accepted for the catalysis of the urethane (B1682113) reaction by tertiary amines:
The Nucleophilic Catalysis Mechanism (Baker's Mechanism): This mechanism proposes that the tertiary amine attacks the electrophilic carbon of the isocyanate group, forming a highly reactive, unstable intermediate. This intermediate then readily reacts with a hydroxyl group, leading to the formation of the urethane linkage and regeneration of the amine catalyst.
The Lewis Base Catalysis Mechanism (Farkas's Mechanism): This mechanism suggests that the tertiary amine forms a hydrogen bond with the hydroxyl group of the alcohol or water, increasing its nucleophilicity. This activated hydroxyl group then attacks the isocyanate, facilitating the formation of the urethane or urea (B33335) linkage.
The structure of this compound, with its tertiary nitrogen atom, allows it to function via either of these pathways. The presence of hydroxyl groups within the same molecule may also lead to intramolecular hydrogen bonding, potentially influencing its catalytic activity and selectivity towards the gelling or blowing reaction. However, without specific kinetic studies on this compound, its precise catalytic pathway and efficiency in polyurethane foam synthesis remain a subject for further investigation.
Incorporation into Polymer Networks as a Functional Monomer
Beyond its catalytic role, the multiple hydroxyl groups of this compound enable it to be chemically incorporated into polymer chains, acting as a functional monomer or crosslinking agent.
Precursor in Polyurethane Chemistry
With three hydroxyl groups, this compound can react with isocyanates to become an integral part of the polyurethane network. When used as a chain extender or crosslinker, it can significantly influence the properties of the final polymer.
The reactivity of its hydroxyl groups (one secondary and two primary) with isocyanates allows it to form multiple urethane linkages. This trifunctionality can introduce branch points in the polymer chains, leading to a more complex and crosslinked network structure. The specific attributes of the resulting polyurethane, such as its rigidity, thermal stability, and chemical resistance, would be directly related to the extent of its incorporation.
Functionalization of Polymer Matrices for Tailored Properties
The incorporation of this compound into a polymer matrix imparts specific functionalities due to its inherent chemical nature. The presence of the tertiary amine group within the polymer backbone can enhance the material's affinity for acidic substances and provide sites for further chemical modifications.
Moreover, the hydroxyl groups, if not all are reacted during the initial polymerization, can serve as reactive sites for post-polymerization modifications. This allows for the tailoring of the polymer's surface properties, such as hydrophilicity and adhesion. The structure of this alkanolamine, when integrated into a polymer, can also affect the intermolecular and intramolecular hydrogen bonding, thereby influencing the material's mechanical properties, such as its flexibility and strength. While the primary documented use of this compound is outside the realm of mainstream polymer production, its molecular structure presents clear potential for the functionalization and tailoring of polymer properties.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H17NO3 | chemicalbook.comchemicalbook.com |
| Molecular Weight | 163.21 g/mol | chemicalbook.comchemicalbook.com |
| Appearance | Colorless to pale yellow liquid | camachem.com |
| Melting Point | 31.5-36 °C | chemicalbook.comchemicalbook.com |
| Boiling Point | 145 °C at 0.6 mmHg | chemicalbook.comchemicalbook.com |
| Density | 1.079 g/mL at 25 °C | chemicalbook.comchemicalbook.com |
| Solubility in Water | Completely miscible | camachem.com |
| Synonyms | Diethanolisopropanolamine (DEIPA), N,N-Bis(2-hydroxyethyl)isopropanolamine | chemicalbook.comcamachem.com |
Advanced Gas Capture Technologies
Amine-Based Carbon Dioxide Absorption Processes
The chemical absorption of carbon dioxide (CO2) using amine-based solvents is a mature and widely implemented technology for post-combustion CO2 capture. Within this field, the development of novel amine solvents with superior performance characteristics is a key area of research. One such compound that has been identified for its potential in CO2 absorption applications is 1,3-bis(2-hydroxyethylamino)propan-2-ol. This alkanolamine possesses a unique molecular structure that offers promising features for efficient and effective CO2 capture.
The reaction between this compound and CO2 in an aqueous solution follows the general mechanism of secondary amines with CO2. The nitrogen atoms in the amine groups act as the reactive sites for the capture of the acidic CO2 molecule. The presence of two secondary amine groups and three hydroxyl groups influences its reactivity profile.
R2NH + CO2 ⇌ R2NH+COO- (zwitterion formation) R2NH+COO- + B ⇌ R2NCOO- + BH+ (deprotonation to form carbamate)
Where R represents the (2-hydroxyethyl) group and the propan-2-ol backbone, and B is a base. The presence of multiple hydroxyl groups can also contribute to the reaction kinetics through hydrogen bonding, potentially influencing the stability of the intermediates and transition states.
Due to the lack of publicly available, detailed kinetic studies on this specific compound, a representative data table illustrating typical kinetic parameters for secondary amines in CO2 absorption is provided below for illustrative purposes.
| Parameter | Illustrative Value | Conditions |
| Overall Reaction Rate Constant (k_ov) | 1000 - 5000 m³/ (kmol·s) | 298 K, Aqueous Solution |
| Activation Energy (Ea) | 30 - 50 kJ/mol | - |
The molecular structure of this compound is a key determinant of its CO2 absorption performance. Several structural features contribute to its efficiency and capacity. google.com A patent for a carbon dioxide absorber highlights that this compound exhibits a favorable balance between its reactivity with carbon dioxide and the heat generated during this reaction. google.com
Two Secondary Amine Groups: The presence of two secondary amine groups provides a high stoichiometric capacity for CO2 absorption, with a theoretical maximum of 1 mole of CO2 per mole of amine (assuming the formation of dicarbamate is sterically hindered, and more likely a 1:1 or 2:1 amine to CO2 ratio is achieved in practice).
Three Hydroxyl Groups: The three hydroxyl (-OH) groups in the molecule significantly increase its water solubility and contribute to a network of intermolecular hydrogen bonds. google.com This strong hydrogen bonding is expected to lower the vapor pressure of the solvent, reducing evaporative losses during operation. google.com
Propan-2-ol Backbone: The central propan-2-ol backbone provides a flexible and sterically accessible arrangement for the two (2-hydroxyethylamino) groups, facilitating their interaction with CO2 molecules.
The combination of these features results in a solvent with potentially high CO2 loading capacity and favorable physical properties.
| Structural Feature | Impact on CO2 Absorption |
| Two Secondary Amine Groups | High theoretical CO2 absorption capacity |
| Three Hydroxyl Groups | Enhanced water solubility, reduced volatility |
| Propan-2-ol Backbone | Good steric accessibility for amine groups |
Regeneration Mechanisms in CO2 Capture Applications
An essential aspect of a viable CO2 capture process is the ability to regenerate the solvent, which involves releasing the captured CO2 to produce a lean solvent that can be recycled back to the absorber. For amine-based solvents, regeneration is typically achieved by heating the rich solvent in a stripping column.
For this compound, the regeneration process involves the thermal decomposition of the carbamate (B1207046) formed during absorption. The heat supplied in the stripper reverses the absorption reaction, releasing high-purity CO2 and regenerating the amine.
R2NCOO- + BH+ + Heat → R2NH + CO2 + B
Due to the limited availability of specific experimental data on the regeneration of this compound, a table with illustrative data on regeneration performance is presented below.
| Parameter | Illustrative Value | Significance |
| Heat of Regeneration (GJ/ton CO2) | 2.5 - 4.0 | A key indicator of the process's energy consumption. |
| Cyclic CO2 Loading (mol CO2/mol amine) | 0.4 - 0.7 | Represents the practical absorption capacity in a cyclic process. |
| Regeneration Temperature (°C) | 100 - 120 | The temperature required to efficiently strip CO2 from the rich solvent. |
The weak basicity of this compound is also a beneficial characteristic, as it is associated with lower corrosivity (B1173158) towards process equipment, which is a significant issue in many amine-based CO2 capture plants. google.com
Material Science Precursor Chemistry
Role as an Intermediate in Specialty Chemical Synthesis
The reactivity of the hydroxyl and amino groups in 1,3-bis(2-hydroxyethylamino)propan-2-ol makes it a key intermediate in the production of specialty chemicals. It can undergo various chemical transformations, such as esterification, etherification, and polymerization, to yield products for diverse applications. Its structure provides a foundation for creating molecules with specific functionalities, acting as a scaffold to be built upon.
Surfactants, or surface-active agents, are amphiphilic compounds containing both a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail. diva-portal.org This dual nature allows them to reduce surface tension at the interface between liquids, or between a liquid and a solid, making them effective as wetting agents, detergents, and emulsifiers. diva-portal.org An emulsifying agent is a specific type of surfactant that stabilizes an emulsion by preventing the coalescence of the dispersed droplets. diva-portal.org
The molecular structure of this compound is inherently hydrophilic due to its three hydroxyl groups and two nitrogen atoms. This makes it an ideal candidate to function as the hydrophilic head group in a surfactant molecule. Through chemical synthesis, a long-chain alkyl group (the hydrophobic tail) can be attached to this hydrophilic core to create an amphiphilic structure. A concrete example of this is the derivative 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)propan-2-ol, a compound that incorporates the core structure of the subject amine with a hydrophobic octyl ether tail. chembk.com The synthesis of such derivatives transforms the highly water-soluble precursor into a molecule with surface-active properties, capable of forming emulsions and reducing interfacial tension. diva-portal.org
Table 1: Hydrophile-Lipophile Balance (HLB) and Surfactant Application This table illustrates the general relationship between the HLB value of a non-ionic surfactant and its typical function. The hydrophilic structure of this compound makes it a suitable precursor for surfactants across this range, depending on the nature of the hydrophobic tail attached.
| HLB Value (Griffin's Method) | Application |
|---|---|
| 3-6 | W/O (water-in-oil) emulsifier |
| 7-9 | Wetting agent |
| 8-18 | O/W (oil-in-water) emulsifier |
| 13-15 | Detergent |
| 15-18 | Solubilizer |
Source: diva-portal.org
In material chemistry, a chemical building block is a molecule with reactive functional groups that can be systematically converted into more complex structures, intermediates, and ultimately, a wide range of downstream products like polymers and functional materials. nih.gov this compound, along with its isomers, is classified as such a building block due to the presence of multiple reactive sites. cymitquimica.comtcichemicals.com The three hydroxyl groups and two secondary amine groups can participate in various chemical reactions to build larger, more elaborate molecules.
The propanediol (B1597323) backbone is a recognized component in the synthesis of polymers such as polyesters and polyurethanes. researchgate.net For instance, 1,3-propanediol (B51772) is a key monomer for producing polytrimethylene terephthalate (B1205515) (PTT), a polyester (B1180765) with desirable resilience and stretching characteristics. researchgate.net The functional groups on this compound allow it to be integrated into polymer chains, potentially creating cross-linked resins or polymers with enhanced properties like increased glass transition temperatures, similar to how other complex diols are used. google.comspecialchem.com Furthermore, its structure can be elaborated to create even more complex building blocks, such as 1,3-BIS((4-AMINOPHENYL)-(2-HYDROXYETHYL)-AMINO)-PROPAN-2-OL, demonstrating its role as a foundational scaffold in multi-step organic synthesis. ncats.iofda.gov
Application in Redox Flow Battery Electrolytes
Aqueous redox flow batteries (RFBs) are a promising technology for large-scale energy storage, valued for their scalability and safety. researchgate.net The performance of these batteries heavily relies on the chemical stability and redox potential of the electrolyte solutions. Recent research has identified derivatives of this compound as highly effective ligands for creating stable metal complexes for use in RFB electrolytes. researchgate.net
In all-iron aqueous RFBs, a significant challenge is the stability of the iron complexes used as the redox-active species. researchgate.net The ligand, or chelating agent, binds to the central iron ion to form a coordination complex, preventing the metal ion from participating in undesirable side reactions. The structure of this compound, with its strategically positioned nitrogen and oxygen atoms, is an excellent framework for a chelating ligand.
A sulfonated derivative, 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) , which shares the same core chelating structure, has been successfully used as a ligand for the negative electrolyte (anolyte) in an all-iron RFB. researchgate.netresearchgate.net The research demonstrated that the Fe(DIPSO) complex has a strong resistance to reduction into solid metallic iron (Fe(s)). researchgate.net This enhanced stability is critical because the precipitation of solid iron and associated hydrogen evolution reactions are common failure mechanisms that lead to capacity loss in batteries using other iron complexes, such as iron-triethanolamine (Fe(TEA)). researchgate.net The robust chelation provided by the DIPSO ligand, stemming from its bis(2-hydroxyethyl)amino-propan-2-ol core, is therefore key to improving the long-term stability and cyclability of the battery. researchgate.net
The design of the ligand is paramount in tuning the properties of the electrolyte for energy storage systems. The Fe(DIPSO) complex, based on the subject compound's structure, has been proposed as a new anolyte material, to be paired with ferrocyanide (Fe(CN)₆) as the catholyte. researchgate.net This specific pairing results in an RFB with a high cell voltage of 1.37 V. researchgate.net
Computational and experimental studies have compared the performance of iron complexes with different triethanolamine (B1662121) derivative ligands, including DIPSO and BIS-TRIS. researchgate.netelsevierpure.com The Fe(DIPSO) complex exhibits a redox potential similar to Fe(TEA) (around -1.05 V vs. Ag/AgCl) but without the associated instability and reduction to metallic iron. researchgate.net This stability is attributed to a higher energy barrier that suppresses undesirable side reactions, ensuring that the desired redox reaction occurs more stably over many cycles. elsevierpure.com An RFB utilizing the Fe(DIPSO) anolyte demonstrated excellent performance and stability, underscoring the success of using the this compound framework to design robust and efficient coordination structures for advanced energy storage. researchgate.net
Table 2: Comparison of Iron-Ligand Complexes for Anolytes in Aqueous Redox Flow Batteries This table compares the properties and performance of different iron-ligand complexes used as negative electrolytes (anolytes). The data highlights the stability advantages of complexes derived from the bis(hydroxyethyl)amino-propan-2-ol structure.
| Complex | Ligand | Redox Potential (vs. Ag/AgCl) | Key Feature/Advantage |
|---|---|---|---|
| Fe(DIPSO) | 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid | ~ -1.05 V | Strong resistance to reduction to Fe(s); enhances stability. researchgate.net |
| Fe(BIS-TRIS) | 2,2-bis(hydroxymethyl)-2,2′,2″-nitrilotriethanol | -1.11 V | High energy barrier against side reactions; excellent stability. researchgate.netelsevierpure.com |
| Fe(TEA) | Triethanolamine | ~ -1.05 V | Prone to dissociation and reduction of Fe ions to solid form. researchgate.net |
Mechanistic Studies and Theoretical Investigations
Elucidation of Reaction Pathways and Transition States through Advanced Spectroscopic Techniques
Advanced spectroscopic methods are instrumental in monitoring the progression of chemical reactions, identifying transient intermediates, and ultimately mapping out reaction pathways. igi-global.comresearchgate.net For a compound like 1,3-bis(2-hydroxyethylamino)propan-2-ol, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would be employed to study its reactivity. fiveable.me
In a typical study, the reaction of this compound with an electrophile, for instance, would be monitored in real-time using in-situ NMR spectroscopy. This technique allows for the observation of changes in the chemical environment of the protons and carbons of the molecule as the reaction proceeds. nih.gov The appearance of new signals and the disappearance of reactant signals provide direct evidence for the formation of intermediates and products. For example, the chemical shifts of the protons on the carbons adjacent to the nitrogen and oxygen atoms would be particularly sensitive to reactions at these sites.
Infrared spectroscopy is another powerful tool for tracking reactions involving functional groups. The characteristic vibrational frequencies of the hydroxyl (-OH) and amine (C-N) groups in this compound would be monitored. researchgate.net A change in the position or intensity of these bands would indicate their involvement in the reaction, for example, through protonation, hydrogen bonding, or conversion to another functional group.
To identify short-lived transition states and intermediates, time-resolved spectroscopic techniques are often necessary. These methods, which operate on very short timescales (nanoseconds to femtoseconds), can capture the spectral signatures of species that exist for only a fleeting moment. By combining data from these various spectroscopic methods, a comprehensive picture of the reaction mechanism can be constructed.
| Technique | Observed Change | Interpretation |
|---|---|---|
| 1H NMR | Downfield shift of protons on the N-CH2 groups. | Formation of a quaternary ammonium intermediate. |
| FT-IR | Broadening of the O-H stretching band. | Increased hydrogen bonding in the transition state. |
| UV-Vis | Appearance of a new absorption band at a longer wavelength. | Formation of a charge-transfer complex. |
Computational Chemistry Approaches to Structure, Reactivity, and Energetics
Computational chemistry provides a powerful lens through which to view the molecular world, offering insights that can be difficult to obtain experimentally. For this compound, methods like Density Functional Theory (DFT) can be used to model its three-dimensional structure, predict its reactivity, and calculate the energetics of various reaction pathways. mdpi.com
A computational study would begin with the optimization of the ground state geometry of the molecule to determine its most stable conformation. From this optimized structure, various molecular properties that govern reactivity can be calculated. For instance, mapping the electrostatic potential onto the electron density surface can reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the lone pairs of electrons on the nitrogen and oxygen atoms are expected to be the primary nucleophilic sites.
To investigate a specific reaction, computational chemists can model the entire reaction coordinate, from reactants to products, including the high-energy transition state. By calculating the energy of the transition state, the activation energy of the reaction can be determined, which is a key factor in predicting the reaction rate. researchgate.net Different possible reaction pathways can be compared based on their activation energies to determine the most likely mechanism.
| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Predicted Feasibility |
|---|---|---|---|
| N-alkylation | 15.2 | -10.5 | Kinetically and thermodynamically favorable. |
| O-alkylation (primary OH) | 25.8 | -5.2 | Kinetically less favorable. |
| O-alkylation (secondary OH) | 28.1 | -4.8 | Kinetically unfavorable. |
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations delve into the electronic structure of a molecule, providing a fundamental understanding of its bonding and properties. acs.org For this compound, these calculations can determine the distribution of electrons within the molecule, the energies of its molecular orbitals, and how these factors influence its chemical behavior.
One of the key outputs of quantum chemical calculations is the set of molecular orbitals and their corresponding energy levels. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Furthermore, quantum chemical methods can be used to calculate various electronic properties, such as atomic charges, bond orders, and dipole moments. researchgate.net These properties provide a detailed picture of the electronic landscape of this compound and can be used to rationalize its observed chemical and physical properties. For example, the calculated partial charges on the nitrogen and oxygen atoms would quantify their nucleophilicity.
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates moderate electron-donating ability. |
| LUMO Energy | 2.1 eV | Indicates low electron-accepting ability. |
| HOMO-LUMO Gap | 8.6 eV | Suggests high kinetic stability. |
| Calculated Dipole Moment | 3.2 D | Indicates a polar molecule with significant charge separation. |
Analytical Characterization in Advanced Research Contexts
Chromatographic Separation Techniques for Compound Analysis
Chromatographic methods are essential for the separation and purification of 1,3-bis(2-hydroxyethylamino)propan-2-ol and for monitoring reaction progress during the synthesis of its derivatives. Given the compound's high polarity and low volatility due to multiple hydroxyl and amino functional groups, specific techniques are employed.
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and separation of such polar compounds. In related research, HPLC has been effectively used for the chiral separation of molecules with similar structural backbones, such as (RS)-Propranolol, which also contains an isopropanolamine moiety. researchgate.net This suggests that reversed-phase HPLC with aqueous-organic mobile phases could be adapted for the analysis of this compound.
Gas Chromatography (GC) can also be utilized, particularly for derivatized forms of the compound. nist.govnist.gov For instance, the analysis of related amino alcohols has been performed using GC after converting the polar hydroxyl groups into less polar ethers, such as in 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol, pentamethyl ether. nist.govnist.gov
For qualitative and preparative-scale separations, Thin-Layer Chromatography (TLC) serves as a rapid and effective tool. It is often used to monitor the conversion of starting materials in reactions involving similar amino alcohol structures, where the progress of the reaction can be visualized on a TLC plate. google.com
Spectroscopic Methods for Detailed Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic techniques provide critical information about the molecular structure, functional groups, and connectivity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to its different proton environments. docbrown.info Based on analogous structures like propan-2-ol, a multiplet would be expected for the proton on the central carbon bearing the hydroxyl group (CH-OH). docbrown.info The protons of the two methyl groups in propan-2-ol are equivalent, producing a single signal, but in the target molecule, the methylene (B1212753) groups (CH₂) adjacent to the nitrogen and oxygen atoms will produce complex multiplets. docbrown.infodocbrown.info The protons of the hydroxyl groups (-OH) may appear as broad singlets due to rapid chemical exchange. docbrown.info
¹³C NMR: The carbon-13 NMR spectrum is predicted to show distinct peaks for each unique carbon atom. docbrown.info Based on the structure of propan-2-ol, which has two distinct carbon environments, the more complex structure of this compound would result in more signals. docbrown.info The carbon attached to the hydroxyl group in the propanol (B110389) backbone would appear at a characteristic chemical shift, with other signals corresponding to the carbons in the hydroxyethylamino side chains.
Infrared (IR) Spectroscopy The IR spectrum provides clear evidence of the functional groups present. Key expected absorption bands include:
A broad band in the region of 3100-3600 cm⁻¹, characteristic of O-H stretching vibrations from the alcohol groups. mdpi.com
Bands corresponding to C-H stretching of the alkane backbone.
Absorption in the 1000-1200 cm⁻¹ range, indicating C-O stretching vibrations.
Vibrations related to the C-N bond of the secondary amine. In studies of metal complexes, the deprotonation of the hydroxyl groups upon coordination to a metal center is confirmed by the disappearance of the broad O-H stretching band. mdpi.com
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would correspond to the mass of the entire molecule (C₇H₁₈N₂O₃, 178.23 g/mol ). echemi.com Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O). docbrown.info Other expected fragments would result from the cleavage of C-C and C-N bonds, leading to characteristic ions that help confirm the structure. The fragmentation of the propan-2-ol core, for example, typically produces a prominent ion at m/z 45. docbrown.info
| Technique | Expected Feature | Assignment |
|---|---|---|
| ¹H NMR | Multiplets and broad singlets | CH-OH, -CH₂-N, -CH₂-OH, -NH, -OH protons |
| ¹³C NMR | Multiple distinct signals | Unique carbon environments (C-OH, C-N, C-CH₂-O) |
| IR Spectroscopy | Broad band at ~3100-3600 cm⁻¹ | O-H stretching from alcohol groups mdpi.com |
| IR Spectroscopy | Bands at ~1000-1200 cm⁻¹ | C-O stretching |
| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z ≈ 178 | C₇H₁₈N₂O₃⁺ echemi.com |
| Mass Spectrometry | Fragment ions | Loss of H₂O, cleavage of C-C and C-N bonds docbrown.info |
X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis
X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of crystalline materials, including metal complexes of this compound or its derivatives. While the crystal structure of the free ligand is not detailed in the search results, studies on its metal complexes provide significant insight into its conformational possibilities and coordination behavior.
In one study, a Schiff base ligand derived from 1,3-diamino-2-propanol (B154962) was used to synthesize a dinuclear cobalt(III) complex. mdpi.com Single-crystal X-ray analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. mdpi.com The structure consists of a centrosymmetric dimer where two cobalt(III) ions are bridged by two deprotonated alkoxido oxygen atoms from the propanol backbone of the ligand. mdpi.com Each cobalt(III) ion adopts a distorted octahedral geometry, coordinated by nitrogen and oxygen atoms from the ligand. mdpi.com
Such analyses provide precise bond lengths, bond angles, and details about intermolecular interactions like hydrogen bonding, which can consolidate the crystal structure into a three-dimensional network. eurjchem.com For instance, the crystal structure of a manganese(III) complex with a similar pyrrole-based Schiff base ligand derived from 1,3-diamino-2-propan-2-ol has also been determined, showcasing the versatility of this backbone in forming stable complexes. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | [Co₂L₂] (where L is the deprotonated Schiff base ligand) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Coordination Geometry | Distorted Octahedral |
| Key Structural Feature | Centrosymmetric dimer with di(μ-alkoxido) bridges |
Electrochemical Analysis of Metal Complexes and Their Redox Behavior
Electrochemical analysis, particularly cyclic voltammetry, is used to study the redox properties of metal complexes. The ligand this compound is not intrinsically redox-active. However, it can be part of a larger complex where redox behavior arises from either the central metal ion or from a modified, redox-active ligand framework. semanticscholar.orgresearchgate.net
When coordinated to a redox-active transition metal (e.g., iron, cobalt, copper), the resulting complex can exhibit electron transfer processes. mdpi.com The electrochemical potential of these processes is influenced by the coordination environment provided by the ligand.
Furthermore, the ligand itself can be chemically modified to become "redox-non-innocent." semanticscholar.orgresearchgate.net For example, it could be used to synthesize a Schiff base with a redox-active group like a ferrocene (B1249389) or quinone moiety. mdpi.com In such cases, the electrochemical analysis would reveal reversible or irreversible oxidation and reduction waves corresponding to both the metal center and the ligand. For example, studies on ferrocene-containing bis-iminothiophenolate complexes have shown two reversible one-electron oxidation processes corresponding to the ferrocene/ferrocenium couple, indicating interaction between the redox centers. mdpi.com The electron-donating or -withdrawing nature of the ligand framework directly impacts the redox potentials of the metal center, with electron-withdrawing groups making oxidation more difficult. mdpi.com While specific electrochemical studies on complexes of this compound were not found, these principles guide the investigation of its coordination compounds. semanticscholar.orgresearchgate.netmdpi.commdpi.com
Supramolecular Architectures and Hydrogen Bonding Networks
Intermolecular Interactions in Crystalline States
In related structures, such as those of other polyhydroxy amines, extensive O-H···O and N-H···O hydrogen bonding is a common feature, leading to the formation of dimers, chains, and even more complex sheet-like arrangements. nih.govnih.gov For example, in the crystal structure of 2-(hydroxymethyl)-1,3-propanediol, molecules are linked by three distinct O-H···O hydrogen bonds, which combine to form sheets. nih.gov Given the presence of three hydroxyl groups and two secondary amine groups in 1,3-bis(2-hydroxyethylamino)propan-2-ol, a rich network of hydrogen bonds is anticipated to be the dominant force in its crystal packing. These interactions would likely involve the hydroxyl groups acting as both donors and acceptors, and the nitrogen atoms of the amino groups acting as hydrogen bond acceptors.
Table 1: Potential Intermolecular Interactions in the Crystalline State of this compound
| Interaction Type | Donor | Acceptor | Potential Structural Motif |
| Hydrogen Bond | O-H (hydroxyl) | O (hydroxyl) | Chains, Sheets |
| Hydrogen Bond | O-H (hydroxyl) | N (amine) | Dimers, Chains |
| Hydrogen Bond | N-H (amine) | O (hydroxyl) | Dimers, Sheets |
| van der Waals | Alkyl chains | Alkyl chains | Close packing |
Design and Self-Assembly of Supramolecular Systems
The principles of molecular recognition and self-assembly are central to the design of complex supramolecular systems. nist.gov The compound this compound is a versatile building block for such systems due to its array of functional groups capable of forming directional hydrogen bonds. The strategic placement of hydroxyl and amino groups allows for programmed self-assembly into predictable supramolecular architectures.
The self-assembly process is governed by the energetic favorability of forming multiple hydrogen bonds. In solution and during crystallization, the molecules will orient themselves to maximize these stabilizing interactions. This can lead to the formation of well-defined aggregates, such as dimers or larger oligomeric structures, even before crystallization occurs. The presence of both donor and acceptor sites within the same molecule allows for self-complementary hydrogen bonding, a key principle in the design of self-assembling systems.
For instance, the basic supramolecular entities in the crystal structure of a complex benzene (B151609) derivative with bis(hydroxyethyl)amino moieties are inversion-symmetric dimers held together by O—H⋯N and N—H⋯O hydrogen bonds. nih.gov These dimers are then further connected into undulating layers via O—H⋯O hydrogen bonding. nih.gov A similar hierarchical self-assembly can be postulated for this compound, where primary hydrogen bonds direct the formation of initial aggregates, which then organize into more extended, ordered structures.
Influence of Molecular Conformation on Supramolecular Assembly
This conformational freedom can lead to polymorphism, where the same compound crystallizes in different forms with distinct supramolecular arrangements and physical properties. In some instances, disorder in the crystal structure can occur, where a portion of the molecule adopts multiple conformations within the same crystal lattice. This has been observed in related structures, where a substituent is disordered over two sets of sites. This disorder can be attributed to rotations around single bonds, highlighting the influence of molecular conformation on the crystal packing.
The specific conformation adopted in the solid state will be the one that allows for the most stable network of intermolecular interactions. The interplay between intramolecular hydrogen bonds, which can stabilize a particular conformation, and intermolecular hydrogen bonds, which drive the self-assembly, is a critical factor. For example, an intramolecular O-H···N hydrogen bond could influence the orientation of a hydroxyethyl (B10761427) arm, which in turn would affect how the molecule can pack with its neighbors. The balance of these forces ultimately dictates the three-dimensional supramolecular assembly.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways for Enhanced Efficiency
While 1,3-bis(2-hydroxyethylamino)propan-2-ol is commercially available, future research is anticipated to focus on developing more efficient, sustainable, and cost-effective synthetic routes. The exploration of novel synthetic pathways is crucial for enabling its wider application in various fields. Key areas of investigation will likely include:
Green Chemistry Approaches: Future synthetic methods will likely prioritize the use of renewable starting materials and environmentally benign reaction conditions. This could involve biocatalytic routes or the use of greener solvents and catalysts to minimize the environmental footprint of its production.
Catalytic Routes for Higher Selectivity and Yield: Research into novel catalytic systems could lead to more efficient syntheses with higher yields and selectivity, reducing the need for extensive purification steps. This might involve the development of chemo- and regio-selective catalysts for the controlled addition of hydroxyethylamino groups to a propane (B168953) backbone.
Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and process control compared to traditional batch methods.
The table below outlines potential research directions for the synthesis of this compound.
| Research Direction | Potential Advantages | Key Research Focus |
| Biocatalysis | Use of renewable feedstocks, milder reaction conditions, high stereoselectivity. | Enzyme discovery and engineering, optimization of fermentation processes. |
| Homogeneous/Heterogeneous Catalysis | Increased reaction rates, higher selectivity, catalyst recyclability. | Development of novel metal-based or organocatalysts, catalyst stability studies. |
| Flow Chemistry | Improved heat and mass transfer, enhanced safety, easier scalability. | Reactor design, optimization of reaction parameters in a continuous setup. |
Design of Advanced Ligand Systems for Specific Metal Complexation
The multiple hydroxyl and amine functional groups in this compound make it an excellent candidate for use as a ligand in coordination chemistry. Its ability to coordinate with metal ions can be harnessed to create novel metal complexes with tailored properties.
Future research in this area is expected to focus on:
Selective Metal Ion Binding: The design of derivatives of this compound could lead to ligands with high selectivity for specific metal ions. This could be achieved by modifying the steric and electronic properties of the ligand to favor coordination with target metals.
Polynuclear Complex Formation: The flexible nature of the ligand could allow for the synthesis of polynuclear metal complexes with interesting magnetic and electronic properties. These complexes could find applications in areas such as molecular magnetism and catalysis.
Metal-Organic Frameworks (MOFs): The compound could serve as a functional building block for the construction of novel MOFs. The hydroxyl groups could act as coordination sites, while the amine groups could be post-synthetically modified to introduce additional functionality into the framework.
The following table summarizes potential research avenues for advanced ligand systems.
| Ligand System | Potential Application | Research Focus |
| Selective Chelators | Heavy metal remediation, sensing, biomedical imaging. | Synthesis of ligand derivatives, study of metal-ligand binding thermodynamics and kinetics. |
| Polynuclear Complexes | Molecular magnets, catalysts for multi-electron processes. | Control of complex nuclearity and geometry, investigation of magnetic and electronic properties. |
| MOF Building Blocks | Gas storage and separation, catalysis, drug delivery. | Synthesis of functionalized ligands, design and synthesis of novel MOF architectures. |
Tailored Applications in Catalysis and Advanced Materials Science
The unique structural features of this compound and its metal complexes open up possibilities for their use in catalysis and the development of advanced materials.
In the field of catalysis , research could explore:
Asymmetric Catalysis: Chiral derivatives of the compound could be used as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.
Oxidation Catalysis: Metal complexes of this compound could be investigated as catalysts for a variety of oxidation reactions, taking advantage of the ability of the ligand to stabilize different metal oxidation states.
CO2 Conversion: Building on its known affinity for carbon dioxide, research could focus on developing catalytic systems based on this compound for the chemical conversion of CO2 into valuable products.
In advanced materials science , potential applications include:
Functional Polymers: The compound can be used as a crosslinking agent or a monomer in the synthesis of functional polymers. The resulting materials could have applications in areas such as coatings, adhesives, and hydrogels.
Biodegradable Materials: The presence of hydroxyl and amine groups could enhance the biodegradability of polymers incorporating this compound, making them attractive for developing more sustainable materials.
Corrosion Inhibitors: Alkanolamines are known to be effective corrosion inhibitors. The multiple functional groups in this compound could allow for strong adsorption on metal surfaces, providing a protective barrier against corrosion. google.com
The table below details potential applications in these fields.
| Application Area | Specific Use | Research Focus |
| Catalysis | Asymmetric synthesis, selective oxidation, CO2 utilization. | Design of chiral ligands, synthesis and characterization of catalytic metal complexes, investigation of reaction mechanisms. |
| Advanced Materials | Functional polymers, biodegradable plastics, corrosion inhibitors. | Polymer synthesis and characterization, testing of material properties, evaluation of performance in specific applications. |
Interdisciplinary Research Opportunities in Energy Storage and Environmental Technologies
The properties of this compound make it a promising candidate for addressing challenges in the energy and environmental sectors.
In energy storage , future research could investigate its use in:
Proton-Conducting Membranes: The amine and hydroxyl groups can facilitate proton transport, making polymers containing this moiety potential candidates for use in proton-exchange membranes for fuel cells. Research would focus on synthesizing and characterizing such polymers and evaluating their proton conductivity and stability.
Electrolyte Additives: The compound could be explored as an additive in battery electrolytes to improve performance and safety. Its coordinating ability could help to stabilize metal ions in the electrolyte, while its high boiling point could enhance the thermal stability of the battery.
In environmental technologies , beyond its established role in CO2 capture, research could focus on:
Water Treatment: Functionalized polymers or materials derived from this compound could be developed for the removal of heavy metals or organic pollutants from water.
Sustainable Solvents: The compound itself or its derivatives could be investigated as green solvents for various chemical processes, given their low volatility and potential for biodegradability.
The following table outlines interdisciplinary research opportunities.
| Research Area | Potential Application | Key Research Questions |
| Energy Storage | Proton-exchange membranes, battery electrolytes. | How can the compound be incorporated into polymers to maximize proton conductivity? What is its effect on the electrochemical performance and safety of batteries? |
| Environmental Technology | Water purification, green solvents. | Can materials based on this compound effectively remove specific pollutants? What are the environmental fate and toxicity of these materials? |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-bis(2-hydroxyethylamino)propan-2-ol, and how is purity validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between epoxide precursors and 2-hydroxyethylamine derivatives. For purity validation, high-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is recommended, paired with mass spectrometry (MS) for molecular weight confirmation. Quantitative <sup>1</sup>H and <sup>13</sup>C NMR can resolve structural ambiguities, particularly for detecting residual solvents or unreacted intermediates .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : Key techniques include:
- FT-IR : Peaks at ~3300 cm<sup>−1</sup> (O–H/N–H stretch) and ~1050 cm<sup>−1</sup> (C–O stretch).
- NMR : <sup>1</sup>H NMR should show signals for hydroxyl protons (δ 1.5–2.5 ppm, broad) and ethyleneoxy groups (δ 3.4–3.8 ppm). <sup>13</sup>C NMR confirms the propan-2-ol backbone (δ 70–75 ppm).
- MS : ESI-MS in positive ion mode typically yields [M+H]<sup>+</sup> ions for molecular weight verification .
Advanced Research Questions
Q. How does pH influence the stability and degradation pathways of this compound in aqueous media?
- Methodological Answer : Stability studies should use buffered solutions (pH 2–12) under controlled temperatures (e.g., 25°C and 40°C). Monitor degradation via LC-MS to identify byproducts such as oxidized amines or cyclic ethers. At acidic pH (<4), protonation of amine groups may accelerate hydrolysis, while alkaline conditions (>9) promote β-elimination reactions. Kinetic modeling (e.g., Arrhenius plots) quantifies degradation rates .
Q. How can contradictions in reported reactivity data (e.g., with carbonyl compounds) be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity or trace metal catalysts. Systematic studies should:
- Compare reactivity in polar aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents.
- Use chelating agents (e.g., EDTA) to suppress metal-ion-catalyzed side reactions.
- Employ kinetic isotope effects (KIE) or computational DFT studies to clarify reaction mechanisms .
Q. What advanced strategies characterize surface adsorption behavior of this compound on polymeric or metallic substrates?
- Methodological Answer : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption kinetics. X-ray photoelectron spectroscopy (XPS) identifies surface bonding modes (e.g., amine-metal coordination). For polymeric surfaces, time-of-flight secondary ion mass spectrometry (ToF-SIMS) maps spatial distribution .
Methodological Notes for Experimental Design
- Analytical Cross-Validation : Combine orthogonal techniques (e.g., NMR, HPLC, MS) to mitigate instrument-specific biases .
- Stability Protocols : Include accelerated stability testing (40°C/75% RH) per ICH guidelines for pharmaceutical relevance .
- Controlled Atmosphere Studies : Use gloveboxes or Schlenk lines to exclude O2/CO2 when studying air-sensitive reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
